Cas no 2034420-89-6 (N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine)
N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine
- (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 2034420-89-6
- N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
- F6550-4628
- (6-methoxy-1H-indol-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
- AKOS026696657
-
- Inchi: 1S/C17H17N5O2/c1-24-13-4-3-11-7-15(21-14(11)8-13)16(23)22-9-12(10-22)20-17-18-5-2-6-19-17/h2-8,12,21H,9-10H2,1H3,(H,18,19,20)
- InChI Key: OEZNPPINCZQANH-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2C=CC(=CC=2N1)OC)N1CC(C1)NC1N=CC=CN=1
Computed Properties
- Exact Mass: 323.13822480g/mol
- Monoisotopic Mass: 323.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 83.1Ų
N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6550-4628-2μmol |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-5μmol |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-10μmol |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-20μmol |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-1mg |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-2mg |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-3mg |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-4mg |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-5mg |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4628-10mg |
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine |
2034420-89-6 | 10mg |
$79.0 | 2023-09-08 |
N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine
N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034420-89-6): A Comprehensive Overview
N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034420-89-6) is a novel heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research. This molecule features a unique structural framework combining indole, azetidine, and pyrimidine moieties, making it a promising candidate for drug discovery. Its 6-methoxy-1H-indole-2-carbonyl group and azetidin-3-ylpyrimidin-2-amine backbone contribute to its distinctive physicochemical properties and biological activity.
The compound's CAS number 2034420-89-6 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance. Scientists and pharmaceutical developers frequently search for N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine suppliers, synthesis methods, and biological activity studies, reflecting its growing importance in the field. Recent trends in drug discovery emphasize the need for small molecules with improved selectivity and reduced off-target effects, positioning this compound as a subject of intense investigation.
From a structural perspective, N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine exhibits several noteworthy characteristics. The methoxy group at the 6-position of the indole ring enhances its metabolic stability, while the azetidine scaffold contributes to conformational rigidity, potentially improving target binding affinity. The pyrimidine-2-amine moiety offers hydrogen bonding capabilities, crucial for molecular recognition in biological systems. These features combine to create a compound with balanced lipophilicity and polarity, as evidenced by computational predictions of its drug-likeness parameters.
In pharmaceutical applications, researchers are particularly interested in N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine's potential as a kinase inhibitor. Kinases represent one of the most targeted protein families in modern drug development, with applications ranging from oncology to inflammatory diseases. The compound's structural elements suggest possible interactions with ATP-binding pockets of various kinases, though specific target profiles require further elucidation. Current literature indicates growing interest in indole-containing kinase inhibitors, making this compound particularly relevant to contemporary research trends.
The synthesis of CAS 2034420-89-6 typically involves multi-step organic transformations, starting from commercially available 6-methoxy-1H-indole-2-carboxylic acid. Key steps often include amide bond formation with appropriately protected 3-aminopyrimidine derivatives, followed by azetidine ring construction or functionalization. Recent advances in flow chemistry and catalytic amidation techniques have improved the efficiency of such synthetic routes, addressing common challenges in heterocyclic compound preparation.
Analytical characterization of N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline solid with defined melting characteristics. Its solubility profile shows moderate dissolution in polar organic solvents like DMSO or methanol, with limited aqueous solubility—a property often modified through salt formation or prodrug approaches in pharmaceutical development.
From a commercial perspective, CAS No. 2034420-89-6 is primarily available as a research chemical from specialized suppliers. The market for such pharmaceutical intermediates has expanded significantly, driven by increasing demand for novel scaffolds in drug discovery programs. Pricing and availability fluctuate based on synthetic complexity and scale-up feasibility, with current market analyses suggesting growing procurement interest from academic and industrial research institutions.
Regulatory considerations for N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine follow standard guidelines for research chemicals. While not currently listed as a controlled substance in major pharmacopeias, proper handling procedures should be observed during laboratory work. Material Safety Data Sheets (MSDS) provide essential information regarding storage conditions (typically 2-8°C under inert atmosphere) and personal protective equipment recommendations.
Future research directions for this compound likely focus on structure-activity relationship (SAR) studies to optimize its pharmacological profile. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of analogs with improved properties. The scientific community particularly anticipates studies exploring this scaffold's potential in addressing drug-resistant targets and undruggable protein interfaces—key challenges in contemporary medicinal chemistry.
In summary, N-1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034420-89-6) represents an intriguing chemical entity with substantial potential in pharmaceutical research. Its unique structural features, combined with the growing importance of indole-azetidine hybrids in drug discovery, position it as a valuable compound for further investigation. As research progresses, scientists expect to uncover more about its biological activities, therapeutic applications, and synthetic optimization possibilities, contributing to the advancement of medicinal chemistry knowledge.
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